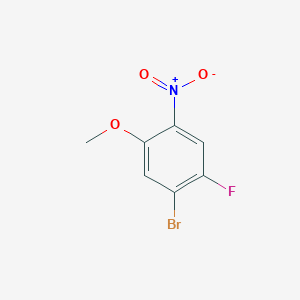

1-溴-2-氟-5-甲氧基-4-硝基苯

描述

The compound "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" is a multi-substituted benzene derivative that contains a bromine, fluorine, methoxy, and nitro group attached to the benzene ring. This compound is not directly studied in the provided papers, but insights can be drawn from similar compounds that have been investigated. The presence of these substituents suggests that the compound would have interesting electronic properties and reactivity due to the electron-withdrawing and electron-donating effects of these groups.

Synthesis Analysis

The synthesis of similar bromo- and nitro-substituted benzene compounds has been explored in various studies. For instance, the synthesis of 1-bromo-4-nitrobenzene radical anion in an ionic liquid suggests that the presence of bromine and nitro groups can lead to unique reactivity patterns . Additionally, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination indicates the complexity that can be involved in synthesizing such multi-substituted benzene derivatives . These studies provide a foundation for understanding the potential synthetic routes that could be applied to synthesize "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene."

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly altered by the introduction of different substituents. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into how bromine and fluorine atoms influence the geometry and normal modes of vibrations of the benzene ring . This suggests that the molecular structure of "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzene compounds has been studied in various contexts. The changed reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid indicates that the solvent environment can have a significant impact on the behavior of such compounds . Moreover, the electrosynthetic routes to 1-nitro-2-vinylbenzene from 1-(2-bromoethyl)-2-nitrobenzene show that electrochemical reductions can lead to interesting reaction pathways . These findings suggest that "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" could participate in a variety of chemical reactions, influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene compounds are closely related to their molecular structure. The study of 1-bromo-3-fluorobenzene using DFT calculations provides valuable information on the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the behavior of "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" in different environments and could predict its reactivity and stability. Additionally, the thermodynamic properties at different temperatures can offer insights into the compound's behavior under various conditions .

科学研究应用

放射性药物合成

1-溴-2-氟-5-甲氧基-4-硝基苯参与了放射性药物的合成,例如N-(3-[18F]氟丙基)-2β-羧甲氧基-3β-(4-碘苯基)诺曲酮([18F]FP-β-CIT),通过氟化过程合成。这种化合物用于正电子发射断层扫描(PET)成像,用于研究脑部疾病,展示了其在医学诊断和研究中的关键作用(Klok et al., 2006)。

聚合物太阳能电池增效

这种分子还应用于聚合物太阳能电池领域。具体来说,其衍生物用于通过增强给体-受体界面处的激子解离和减少激子复合来提高聚合物太阳能电池的效率。这导致这些电池的功率转换效率(PCE)显着提高,展示了该化合物在可再生能源技术中的实用性(Fu et al., 2015)。

电子和分子结构分析

对材料的电子和分子结构的研究也受益于1-溴-2-氟-5-甲氧基-4-硝基苯的衍生物的使用。研究包括检查该分子对硅表面的电子性质的影响,这对基于硅的电子学和表面工程具有重要意义(Hunger et al., 2006)。

先进材料合成

这种化学品还在先进材料的合成中发挥作用,例如受立体保护的二磷烯和芴基烯磷烯,这些材料在材料科学和有机磷化学中具有应用。对这些材料的研究有助于我们理解电子扰动和设计新型含磷化合物(Toyota et al., 2003)。

液晶研究

另一个应用涉及研究液晶化合物及其分子排序,这对液晶显示器(LCD)和其他设备的发展至关重要。通过详细的统计和量子力学分析,研究人员可以更好地理解和预测这些材料在各种条件下的行为(Ojha & Pisipati, 2003)。

安全和危害

属性

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXWIUEKLTMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625090 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

CAS RN |

330794-02-0 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)